Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

Overcoming selectivity in multi-step syntheses requires orthogonally protected intermediates. Unprotected 4-(4-aminophenyl)piperidine often yields complex byproduct mixtures. This Boc-protected derivative uniquely enables chemoselective aniline functionalization without piperidine N-interference, saving time and cost. - Ensures high-fidelity synthesis of FMS/CSF-1R inhibitor candidates targeting inflammatory diseases. - Distinguishes from regioisomers (e.g., 3-substituted) that alter chiral outcomes in APIs like niraparib. - Serves as a certified 'Niraparib Impurity 57' reference standard for ANDA analytical validation.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
CAS No. 170011-57-1
Cat. No. B129762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
CAS170011-57-1
Synonyms4-(4-Aminophenyl)-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester;  4-(4-Aminophenyl)piperidine-1-carboxylic Acid tert-Butyl Ester;  tert-Butyl 4-(4-Aminophenyl)-1-piperidinecarboxylate
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)N
InChIInChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-8-13(9-11-18)12-4-6-14(17)7-5-12/h4-7,13H,8-11,17H2,1-3H3
InChIKeyYRLQFRXDWBFGMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate: Key Intermediate for CNS & Kinase Targets


Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (CAS 170011-57-1), commonly known as 1-Boc-4-(4-aminophenyl)piperidine, is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a 4-aminophenyl substituent at the 4-position . With a molecular formula of C₁₆H₂₄N₂O₂, a molecular weight of 276.38 g/mol, and a predicted melting point of 119 °C, this compound is primarily utilized as a versatile building block in organic synthesis [1]. Its role as a key intermediate in the preparation of FMS inhibitors for inflammatory diseases and neurological disorder-targeting pharmaceuticals underpins its value in medicinal chemistry [2].

Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate: Substitution Risks with Analogs


In multi-step synthetic routes, the unprotected 4-(4-aminophenyl)piperidine (CAS 113310-52-4) cannot be directly substituted for the Boc-protected analog, as the free piperidine nitrogen's nucleophilicity would lead to unwanted side reactions or premature functionalization . Furthermore, regioisomers such as 1-Boc-3-(4-aminophenyl)piperidine (CAS 875798-79-1) exhibit a distinct spatial orientation that alters molecular geometry, thereby affecting downstream coupling efficiencies and the chiral outcomes critical for active pharmaceutical ingredient (API) synthesis, such as that of the PARP inhibitor niraparib [1]. The specific 4-position substitution pattern of the target compound is thus non-interchangeable and directly dictates the viability of specific synthetic pathways.

Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate: Differentiation from Key Analogs


FMS Inhibitor Synthesis: 4- vs. 3-Position Regioisomers

The target compound (4-substituted piperidine) is explicitly cited as a critical intermediate for the synthesis of FMS inhibitors, a class of compounds targeting the CSF-1R kinase for treating rheumatoid arthritis and chronic inflammatory diseases [1]. In contrast, the regioisomer 1-Boc-3-(4-aminophenyl)piperidine is documented as a precursor for the PARP inhibitor niraparib . This divergent application stems from the positional substitution, which dictates the final molecular architecture of the kinase inhibitor core, making the 4-position analog uniquely suited for CSF-1R-targeted pathways.

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

Predicted Solubility & Lipophilicity Profiles

Computational predictions provide a quantitative basis for differentiating the 4-aminophenyl substitution pattern. The target compound has a predicted Log S (ESOL) value of -3.19, indicating moderate aqueous solubility . Its consensus Log Po/w (lipophilicity) is predicted to be 2.64, with individual model predictions ranging from 2.06 to 3.04 . While direct experimental data for the 3-position regioisomer is not provided in the same source, the distinct spatial arrangement is known to influence physicochemical properties, and this data provides a quantifiable baseline for the target compound.

ADME Prediction Computational Chemistry Formulation Development

Protection Strategy: Boc-Protected vs. Unprotected Piperidine

The presence of the Boc protecting group on the piperidine nitrogen is the primary functional distinction between the target compound and its unprotected counterpart, 4-(4-aminophenyl)piperidine (CAS 113310-52-4). The Boc group provides stability and allows for selective reactions at the free aniline nitrogen or other parts of the molecule, as it can be cleaved under mild acidic conditions . This is a critical enabling feature for multi-step syntheses; the unprotected piperidine would react non-selectively and is therefore unsuitable for complex reaction sequences requiring orthogonal protection .

Organic Synthesis Protecting Groups Reaction Selectivity

Analytical & Regulatory Grades: Impurity Standard vs. Research Use

The target compound is available from multiple suppliers with a defined minimum purity of ≥97.0% as determined by HPLC, which is the standard for research-grade material . However, its specific identification as 'Niraparib Impurity 57' establishes a distinct, higher-order application: it is a certified reference standard for analytical method development and quality control in the commercial production of the drug niraparib [1]. This dual identity provides a unique value proposition not shared by generic, unqualified analogs.

Analytical Method Validation Quality Control Regulatory Compliance

Optimal Applications for Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate


CSF-1R Kinase Inhibitor Synthesis for Inflammation Research

This compound is the preferred intermediate for constructing the 4-aminophenylpiperidine scaffold required for FMS/CSF-1R inhibitors, a class under investigation for treating chronic inflammatory conditions like rheumatoid arthritis. Its specific 4-position substitution pattern is essential for achieving the correct molecular geometry for CSF-1R kinase binding, a requirement not met by 3-substituted regioisomers which are directed toward other targets like PARP [1].

Niraparib Impurity Analysis & Quality Control

When qualified as 'Niraparib Impurity 57', this substance serves as a critical certified reference standard. It is indispensable for developing and validating HPLC or other analytical methods used to detect and quantify this specific impurity in niraparib API and finished drug products, a regulatory necessity for Abbreviated New Drug Applications (ANDAs) [2].

Multi-Step Synthesis with Orthogonal Protecting Groups

The Boc-protected piperidine nitrogen allows for selective functionalization of the free aniline group without interference. This orthogonal protection strategy is impossible with the unprotected analog, 4-(4-aminophenyl)piperidine, which would yield complex mixtures of byproducts. This makes the Boc-protected form the mandatory choice for efficient, high-yielding multi-step syntheses of advanced pharmaceutical intermediates .

Early-Stage CNS Drug Discovery

The compound is widely cited as a key intermediate in synthesizing novel agents targeting neurological disorders . Its predicted physicochemical properties, including a consensus Log P of 2.64, suggest favorable characteristics for crossing the blood-brain barrier, making it a valuable scaffold for medicinal chemists designing CNS-active drug candidates .

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